sodium;ethyl 3-oxobutanoate synthesis and properties
sodium;ethyl 3-oxobutanoate synthesis and properties
An In-depth Technical Guide to the Synthesis and Properties of Sodium;Ethyl 3-oxobutanoate
Introduction
Sodium;ethyl 3-oxobutanoate, also known as the sodium salt of ethyl acetoacetate or sodium ethyl acetoacetate, is a versatile and important intermediate in organic synthesis. It is the sodium enolate of ethyl 3-oxobutanoate (ethyl acetoacetate). This guide provides a comprehensive overview of its synthesis, properties, and key experimental protocols, tailored for researchers, scientists, and professionals in drug development. The primary method for its synthesis is the Claisen condensation of ethyl acetate, a classic carbon-carbon bond-forming reaction.[1][2][3][4]
Properties of Sodium;Ethyl 3-oxobutanoate
Sodium;ethyl 3-oxobutanoate is typically a white or pale yellow crystalline solid or powder.[5][6] It is the stable sodium salt of the enolate form of ethyl acetoacetate. The physical and chemical properties are summarized below.
Quantitative Data: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | Sodium;ethyl 3-oxobutanoate | [5][6] |
| Synonyms | Ethyl 3-oxobutanoate sodium salt, Ethyl acetoacetate sodium salt | [5][7] |
| CAS Number | 15933-07-0 | [5][8] |
| Molecular Formula | C₆H₉NaO₃ | [6] |
| Molecular Weight | 152.12 g/mol | [9] |
| Appearance | White crystalline solid/powder, Pale yellow liquid | [5][6][9] |
| Melting Point | 168 °C (decomposes) | [5][7][8][9][10][11][12][13][14] |
| Boiling Point | 162.05 °C (estimate) | [5][7][14] |
| Density | 1.1066 g/cm³ (rough estimate) | [5][14] |
| Solubility | Chloroform (Slightly), Methanol (Slightly) | [14] |
| EINECS Number | 240-071-7 | [5][8] |
Synthesis of Sodium;Ethyl 3-oxobutanoate
The most common method for synthesizing sodium;ethyl 3-oxobutanoate is the Claisen condensation of ethyl acetate.[1][4][15] This reaction involves the base-mediated self-condensation of two molecules of ethyl acetate to form ethyl acetoacetate. The ethyl acetoacetate, being a β-keto ester with acidic α-hydrogens (pKa ≈ 11), is then deprotonated by the base to form the stable sodium enolate salt, sodium;ethyl 3-oxobutanoate.[16][17]
The base typically used is sodium ethoxide (NaOEt), which can be prepared in situ by reacting sodium metal with absolute ethanol.[1][18] Using a full equivalent of the base is necessary because the deprotonation of the resulting β-keto ester is the driving force for the reaction to proceed to completion.[15]
Reaction Pathway Diagram
Caption: Synthesis pathway via Claisen condensation.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of sodium;ethyl 3-oxobutanoate, derived from established literature procedures.
Protocol 1: Synthesis using Sodium Metal and Ethanol (in situ base formation)
This protocol is based on the classic Claisen condensation where sodium ethoxide is generated in situ.
Materials:
-
Absolute Ethanol (anhydrous)
-
Sodium metal, clean wire or finely sliced
-
Ethyl acetate (anhydrous, containing 2-3% ethanol is optimal)[19]
-
50% Acetic Acid solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Calcium Chloride or Sodium Sulfate
Apparatus:
-
Round-bottomed flask (e.g., 2 L)
-
Efficient reflux condenser with a drying tube
-
Heating mantle or water bath
-
Separatory funnel
-
Distillation apparatus (for purification)
Procedure:
-
Reaction Setup: In a 2 L round-bottomed flask fitted with a reflux condenser, place 500 g (5.7 moles) of dry ethyl acetate.[19]
-
Addition of Sodium: Carefully add 50 g (2.2 gram-atoms) of clean sodium wire. The reaction is initially slow and may require gentle warming on a water bath to initiate.[19]
-
Reaction: Once initiated, the reaction proceeds vigorously. Cooling may be necessary to control the rate and prevent loss of ethyl acetate through the condenser. Continue heating under reflux until all the sodium has dissolved, which typically takes about 1.5 to 3 hours.[19][20] The mixture will turn into a clear red liquid.[19]
-
Work-up - Neutralization: After the reaction is complete, cool the mixture. Slowly add approximately 275 cc of 50% acetic acid with stirring until the solution is slightly acidic. This step protonates the sodium enolate to form ethyl acetoacetate.[19]
-
Isolation: Add an equal volume of cold saturated brine solution to the mixture to facilitate the separation of the organic layer.[20] Transfer the mixture to a separatory funnel and separate the upper organic layer, which contains ethyl acetoacetate and unreacted ethyl acetate.[19][20]
-
Drying and Purification: Dry the organic layer over anhydrous calcium chloride or sodium sulfate.[10][19] The product, ethyl acetoacetate, can be purified by fractional distillation under reduced pressure. The fraction boiling at 76–80 °C at 18 mm Hg is collected.[19] The final sodium salt can be obtained by reacting the purified ethyl acetoacetate with a solution of sodium ethoxide.
Experimental Workflow Diagram
Caption: General experimental workflow for synthesis.
Applications in Research and Development
Sodium;ethyl 3-oxobutanoate is a key building block in organic synthesis, particularly in the pharmaceutical industry. As a potent nucleophile, its enolate structure allows for straightforward alkylation and acylation reactions at the α-carbon.[16][21] This reactivity is exploited in the "Acetoacetic Ester Synthesis," a powerful method for preparing substituted methyl ketones.[16][17][22] The sequence involves alkylation of the sodium enolate followed by hydrolysis and decarboxylation to yield the final ketone product.[17][22] This pathway is fundamental for constructing complex carbon skeletons found in many drug molecules and other specialty chemicals.
References
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